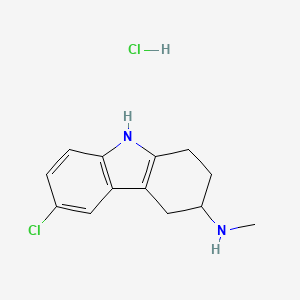

6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride

Description

International Union of Pure and Applied Chemistry Naming and Structural Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is 6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride. This nomenclature reflects the specific structural features that define the compound's chemical identity. The structural classification places this compound within the tetrahydrocarbazole family, which represents a partially saturated derivative of the aromatic carbazole ring system. The compound exhibits a tricyclic structure consisting of two benzene rings fused to a pyrrole ring, with the tetrahydro designation indicating the saturation of four carbon atoms within the carbazole framework.

The structural framework demonstrates several key features that contribute to its classification. The carbazole core provides the fundamental heterocyclic backbone, while the tetrahydro modification introduces aliphatic character to positions 2, 3, 4, and 9 of the ring system. The presence of the chlorine substituent at position 6 introduces halogen functionality that significantly impacts the compound's electronic properties. The N-methylamine group at position 3 adds basic functionality through the secondary amine nitrogen. The hydrochloride salt formation occurs through protonation of the amine nitrogen, creating an ionic compound that exhibits enhanced water solubility compared to the free base form.

The compound belongs to the broader classification of heterocyclic building blocks, which are organic compounds containing at least one heteroatom within a cyclic structure. Within this classification, it specifically falls under the subcategory of nitrogen-containing heterocycles due to the presence of two nitrogen atoms in its structure. The carbazole framework places it among the indole-related compounds, which are characterized by their fused benzene-pyrrole ring systems. This structural relationship provides insight into the compound's potential reactivity patterns and its behavior in various chemical transformations.

Chemical Abstracts Service Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is 1432679-17-8. This unique identifier serves as the definitive reference for this specific compound within chemical databases and literature. The registry number system provides an unambiguous method for identifying chemical substances, regardless of naming variations or language differences. This particular registry number was assigned to distinguish the hydrochloride salt form from other related compounds and structural isomers.

The compound is known by several synonymous names that reflect different aspects of its chemical structure or functional properties. Alternative nomenclature includes systematic names that emphasize different structural features or follow various naming conventions. The compound may also be referenced using trade names or catalog numbers from different chemical suppliers, though these designations are typically specific to individual vendors or research institutions. Understanding these various naming conventions is essential for comprehensive literature searches and cross-referencing chemical information across different databases and publications.

The related free base compound, which lacks the hydrochloride salt formation, carries a different Chemical Abstracts Service registry number of 1432792-58-9. This distinction is crucial for researchers and chemists who need to differentiate between the salt and free base forms, as these variants exhibit different physicochemical properties and handling requirements. The systematic cataloging of both forms ensures accurate identification and prevents confusion in research applications where the specific ionic state of the compound may be critical to experimental outcomes.

Molecular Formula and Weight

The molecular formula for this compound is C₁₃H₁₆Cl₂N₂. This formula reveals the precise atomic composition of the compound, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular formula provides essential information for understanding the compound's stoichiometry and serves as a foundation for calculating various physicochemical properties and theoretical parameters.

The molecular weight of the compound is 271.19 grams per mole. This molecular weight reflects the combined atomic masses of all constituent atoms, including the contribution from the hydrochloride salt formation. The relatively moderate molecular weight places this compound within a range that is typically associated with good bioavailability and membrane permeability characteristics, though specific biological properties would require dedicated pharmacological evaluation.

A comparative analysis of molecular parameters reveals important structural relationships within the compound family. The following table presents key molecular data for the compound and its related variants:

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| Hydrochloride Salt | C₁₃H₁₆Cl₂N₂ | 271.19 | 1432679-17-8 |

| Free Base | C₁₃H₁₅ClN₂ | 234.72 | 1432792-58-9 |

The molecular composition analysis reveals that the hydrochloride formation adds 36.47 grams per mole to the molecular weight compared to the free base form. This difference corresponds precisely to the addition of hydrogen chloride during salt formation. The presence of two chlorine atoms in the hydrochloride form versus one in the free base confirms the ionic nature of the compound, where one chlorine participates in the carbazole ring substitution and the second forms the chloride counterion.

Physicochemical Properties

The physicochemical properties of this compound reflect its unique structural characteristics and ionic nature. The compound exhibits properties that are influenced by both its organic carbazole framework and its salt formation. Understanding these properties is essential for predicting the compound's behavior in various experimental conditions and potential applications in chemical synthesis or research protocols.

The compound demonstrates enhanced water solubility compared to its free base counterpart due to the ionic character imparted by hydrochloride salt formation. This solubility enhancement is a common characteristic of amine hydrochloride salts, where the ionic interaction with water molecules facilitates dissolution. The increased polarity resulting from salt formation also influences the compound's partition coefficient and its behavior in different solvent systems. The presence of the chlorine substituent at position 6 of the carbazole ring contributes to the compound's lipophilic character, creating a balance between hydrophilic and lipophilic properties.

Thermal properties of the compound include stability characteristics under standard laboratory conditions, though specific melting point and boiling point data require controlled experimental determination. The compound's stability profile is influenced by the presence of the amine hydrochloride functionality, which can be sensitive to moisture and elevated temperatures. Storage recommendations typically include maintenance of dry conditions and protection from excessive heat to preserve chemical integrity.

The following table summarizes key physicochemical parameters:

Electronic properties of the compound are influenced by the electron-withdrawing effect of the chlorine substituent and the electron-donating character of the methylamine group. These opposing electronic effects create a unique electronic environment within the carbazole framework that may influence the compound's reactivity and interaction with other chemical species. The heterocyclic nature of the compound, combined with its substitution pattern, contributes to its classification as a valuable building block for synthetic chemistry applications.

Properties

IUPAC Name |

6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.ClH/c1-15-9-3-5-13-11(7-9)10-6-8(14)2-4-12(10)16-13;/h2,4,6,9,15-16H,3,5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWVFJLNVLSSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride (CAS No. 1432792-58-9) is a compound belonging to the carbazole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesizing data from various studies and sources.

The molecular formula of this compound is with a molecular weight of 234.72 g/mol. Its structure includes a chloro group at the 6-position and a methyl group at the nitrogen atom, contributing to its unique pharmacological properties .

| Property | Value |

|---|---|

| CAS Number | 1432792-58-9 |

| Molecular Formula | C13H15ClN2 |

| Molecular Weight | 234.72 g/mol |

| Physical State | Solid |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.

- Mechanism of Action : The compound is believed to exert its antimicrobial effects by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production in bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound vary across different bacterial strains, indicating its selective efficacy. For instance:

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida species and other fungal pathogens. The effectiveness is often comparable to standard antifungal agents like fluconazole.

Table 2: Biological Activity Summary

| Activity Type | Target Organism | MIC (μM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 |

| Antibacterial | Enterococcus spp. | 62.5 - 125 |

| Antifungal | Candida albicans | Comparable to fluconazole |

Study on Antibiofilm Activity

A notable study investigated the antibiofilm activity of carbazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited moderate-to-good antibiofilm activity, significantly disrupting established biofilms .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of structural modifications in enhancing biological activity. For instance, variations in substituents at specific positions on the carbazole ring can lead to significant changes in antimicrobial potency .

Clinical Relevance

The compound's potential therapeutic applications extend beyond antimicrobial properties. Its ability to inhibit biofilm formation suggests possible uses in treating chronic infections where biofilms are prevalent.

Scientific Research Applications

Recent studies have highlighted the biological activities of 6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride. Notable applications include:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. For example:

- Study Findings : A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound displayed an IC50 value indicating substantial antibacterial activity.

| Microorganism | IC50 (μM) | Notes |

|---|---|---|

| Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |

| Staphylococcus aureus | 10.5 | Selective against bacterial cells |

Neuropharmacological Applications

The compound’s structural features suggest potential applications in treating neurological disorders:

- Mechanism of Action : The compound may interact with neurotransmitter systems, potentially serving as a neuroprotective agent or in the management of conditions such as depression or anxiety.

Drug Development

As a scaffold in medicinal chemistry:

- Synthesis of Derivatives : Researchers have been exploring derivatives of this compound to enhance its pharmacological profile. Variations in the substituents can lead to improved efficacy and reduced side effects.

Case Studies

Several case studies have documented the effectiveness and potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the compound's activity against Mycobacterium smegmatis and other pathogens. The results indicated that modifications to the carbazole structure could enhance antimicrobial potency.

Case Study 2: Neuroprotective Effects

In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. This opens avenues for further research into its use in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical differences between the target compound and its analogs:

Impact of Substituents on Properties

Position 6 Substitution

- Contrasts with methoxy (OCH₃), which is electron-donating and may reduce metabolic stability .

- Methyl (CH₃) : Increases steric bulk compared to chloro, altering pharmacokinetics .

Amine Substitution

- N-Methyl : Reduces basicity of the amine (vs. unsubstituted analogs), affecting solubility and salt formation. Methyl groups may shield the amine from metabolic degradation .

- N-Benzyl/N-Phenylethyl : Bulky aromatic groups improve target specificity but may reduce aqueous solubility. Used in chiral synthesis to avoid side reactions .

Salt Forms

Hydrochloride salts (e.g., target compound, ) generally exhibit higher melting points and improved solubility in polar solvents compared to free bases.

Analytical and Crystallographic Insights

- Spectroscopy : IR and NMR data for analogs (e.g., C-Cl stretches at ~726 cm⁻¹ in , NH signals at ~9.77 ppm in ) provide benchmarks for characterizing the target compound.

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis generally begins with 6-chloro-1,2,3,4-tetrahydrocarbazole derivatives or cyclohexanone derivatives substituted with chlorophenylhydrazine, which undergo cyclization to form the tetrahydrocarbazole skeleton. For example, 4-chlorophenylhydrazine hydrochloride reacts with cyclohexanone under reflux in acidic ethanol or acetic acid to yield the 6-chloro-tetrahydrocarbazole intermediate with yields up to 92–98%.

Amination at the 3rd Position

The critical step involves the amination at the 3rd position of the tetrahydrocarbazole. This can be achieved by:

- Conversion of the 3-ketone or 3-oxo derivative of the carbazole to the corresponding amine via reductive amination.

- Using reagents such as ammonium acetate and sodium cyanoborohydride in methanol under reflux conditions (e.g., 60°C), which facilitates the reductive amination with yields ranging from 73% to 94%.

N-Methylation of the Amine

Following amination, the primary amine at the 3rd position is methylated to form the N-methyl derivative. This step typically employs methylating agents such as methyl iodide or formaldehyde with a reducing agent (Eschweiler–Clarke methylation) under controlled conditions to selectively methylate the amine without affecting other functional groups.

Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt by treating the free base amine with hydrochloric acid, usually in an organic solvent such as ethanol or diethyl ether, to precipitate the hydrochloride salt. This salt form enhances the compound's stability and solubility for further applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Cyclohexanone + 4-chlorophenylhydrazine | Reflux in EtOH/HCl | 92–98 | Acidic medium favors cyclization |

| Reductive Amination | Ammonium acetate + NaCNBH3 in MeOH | Reflux ~60°C | 73–94 | Optimization via stoichiometry and solvent polarity |

| N-Methylation | Methyl iodide or formaldehyde + reducing agent | Room temp to reflux | 80–90 | Selective methylation required |

| Hydrochloride Formation | HCl in ethanol or ether | Ambient | Quantitative | Salt precipitation for purification |

Optimization strategies include:

- Fine-tuning stoichiometric ratios of reagents.

- Controlling reaction temperature and time to minimize side reactions.

- Using statistical design of experiments (e.g., factorial design) to maximize yield and purity.

Analytical Characterization

Characterization of the compound at each stage is critical to confirm structure and purity.

| Technique | Key Observations/Markers | Purpose |

|---|---|---|

| 1H NMR | Aromatic protons δ 7.0–7.4 ppm; NH signals ~7.7 ppm; aliphatic protons δ 1.8–2.7 ppm | Confirm substitution pattern and methylation |

| IR Spectroscopy | NH stretch ~3400 cm⁻¹; C-Cl vibration ~800 cm⁻¹ | Functional group identification |

| Elemental Analysis | C, H, N percentages consistent with molecular formula | Purity verification |

| Mass Spectrometry | Molecular ion peak consistent with C13H15ClN2 (m/z expected) | Molecular weight confirmation |

Industrial Scale Considerations

Industrial production scales the laboratory methods with modifications to improve efficiency:

- Use of continuous flow reactors to improve heat and mass transfer.

- Automated reagent addition and monitoring to control reaction parameters.

- Purification via recrystallization or chromatography adapted for bulk processing.

- Emphasis on minimizing hazardous waste and ensuring reproducibility.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| Cyclization | Formation of 6-chloro-tetrahydrocarbazole core | Cyclohexanone + 4-chlorophenylhydrazine, reflux in acidic ethanol or acetic acid | 92–98 | High yield, critical step |

| Reductive Amination | Introduction of amine at 3rd position | Ammonium acetate + sodium cyanoborohydride, reflux in methanol | 73–94 | Sensitive to stoichiometry |

| N-Methylation | Methylation of amine group | Methyl iodide or formaldehyde + reducing agent | 80–90 | Selectivity important |

| Hydrochloride Salt Formation | Salt formation for stability and purification | HCl in ethanol or ether | Quantitative | Enhances solubility and handling |

Research Findings and Notes

- The reductive amination step is pivotal and requires careful control to prevent over-reduction or incomplete conversion.

- Crystallographic studies reveal conformational flexibility in the tetrahydrocarbazole ring, influencing reactivity and salt formation.

- Substitution at the 6th position with chlorine allows for further functionalization via nucleophilic substitution, expanding derivative synthesis possibilities.

- Safety protocols must be strictly followed due to the compound’s potential toxicity and reactivity, including use of PPE and fume hoods.

Q & A

Q. What are the optimized synthetic routes for 6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride, and how can reaction conditions be systematically validated?

Methodological Answer:

-

Step 1: Utilize reflux conditions with ethanol as the solvent and sodium acetate as a base to promote cyclization and amine substitution, as demonstrated in analogous carbazole syntheses .

-

Step 2: Monitor reaction progress via TLC (Rf values: 0.54–0.66 in acetonitrile-methanol mixtures) and isolate products via recrystallization (e.g., using ethanol or methanol) .

-

Step 3: Validate purity via melting point analysis (e.g., 300–320°C for derivatives) and corroborate with IR spectroscopy (key peaks: 3144–3540 cm⁻¹ for N-H, 1558–1641 cm⁻¹ for C=N) .

-

Data Table:

Parameter Value/Observation Source Reflux Time 7 hours Recrystallization Ethanol/water mixture Key IR Peaks 3404 cm⁻¹ (NH), 1580 cm⁻¹ (C=C)

Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic and computational methods?

Methodological Answer:

- NMR Analysis: Assign proton environments using ¹H NMR (e.g., δ 4.08–7.90 ppm for aromatic and NH protons) and cross-validate with ¹³C NMR for carbazole ring carbons .

- Computational Modeling: Employ density functional theory (DFT) to predict electronic transitions and compare with UV-Vis spectra. COMSOL Multiphysics or Gaussian software can simulate molecular orbitals and electrostatic potentials .

- IR Validation: Confirm functional groups (e.g., C-Cl stretch at 693 cm⁻¹, C-N at 1340 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectroscopic results be resolved through systematic analysis?

Methodological Answer:

- Theoretical Alignment: Link discrepancies to reaction mechanisms (e.g., competing pathways under varying pH or temperature) using kinetic modeling .

- Statistical Tools: Apply ANOVA or regression analysis to identify variables (e.g., solvent polarity, catalyst loading) impacting yield .

- Case Study: Inconsistent ¹H NMR integrations may arise from tautomerism; use variable-temperature NMR or deuterated solvents to stabilize conformers .

Q. What advanced methodologies are recommended for studying structure-activity relationships (SAR) or molecular docking of this compound?

Methodological Answer:

-

Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ values from bioassays .

-

SAR Workflow:

-

Data Table:

Analog Modification Observed Bioactivity (IC₅₀) Computational ΔG (kcal/mol) 4-Nitrophenyl 11.17% inhibition -8.2 3-Chlorophenyl 7.79% inhibition -7.5

Q. How can researchers design scalable purification protocols while minimizing byproduct formation?

Methodological Answer:

- Chromatography: Optimize column chromatography using silica gel and gradient elution (hexane:ethyl acetate). Monitor via HPLC with UV detection .

- Membrane Technologies: Explore nanofiltration or reverse osmosis for large-scale solvent recovery, as classified under CRDC RDF2050104 .

- Process Simulation: Use Aspen Plus or COMSOL to model mass transfer and thermodynamics during crystallization .

Q. What strategies address challenges in reproducibility across synthetic batches?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial design to test variables (e.g., stoichiometry, catalyst type) and identify critical parameters .

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

- Case Example: A 10% yield variation was resolved by standardizing anhydrous conditions and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.